3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]butan-1-one
Description
This compound is a heterocyclic organic molecule featuring a butan-1-one backbone substituted with a 3,5-dimethylpyrazole moiety and a 4-(3,4-dimethylbenzenesulfonyl)piperazine group. The synthesis likely involves coupling reactions between the pyrazole and piperazine sulfonyl components, followed by crystallization and validation via spectroscopic and X-ray diffraction methods .
Properties
IUPAC Name |
1-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3S/c1-15-6-7-20(12-16(15)2)29(27,28)24-10-8-23(9-11-24)21(26)14-19(5)25-18(4)13-17(3)22-25/h6-7,12-13,19H,8-11,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWARDABJABMMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC(C)N3C(=CC(=N3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog 1: 3,5-Diphenyl-1H-pyrazole
Key Differences :
- Substituents: The target compound uses methyl groups at the 3,5-positions of pyrazole, whereas 3,5-diphenyl-1H-pyrazole features phenyl groups.
- Backbone : The target compound includes a sulfonylated piperazine-butane chain, absent in the diphenyl analog. This extension may improve binding affinity to biological targets through hydrogen bonding or hydrophobic interactions.
Spectroscopic Comparison :
Structural Analog 2: (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone
Key Differences :
- Core Structure: The analog replaces the butanone and piperazine sulfonyl groups with an indolizinyl-methanone framework, altering electronic properties.
- Bioactivity : Indolizine derivatives are associated with antimicrobial activity, while sulfonylated piperazines (as in the target compound) are common in CNS-targeting drugs.
Crystallographic Data :
| Parameter | Target Compound (Inferred) | Indolizine Analog |
|---|---|---|
| Space Group | P2₁/c | P-1 |
| Z’ (Molecules/Unit) | 1 | 2 |
| R-factor | <0.05 (SHELXL-refined) | 0.049 |
Functional Group Analysis
- Pyrazole Ring : Methyl groups at 3,5-positions enhance metabolic stability compared to unsubstituted pyrazoles.
- Sulfonyl Piperazine : The 3,4-dimethylbenzenesulfonyl group increases lipophilicity (logP ~3.5 estimated) relative to simpler sulfonamides, aiding blood-brain barrier penetration.
Methodological Insights from Evidence
- SHELX Software : Structural refinement of the target compound likely employs SHELXL for high-precision crystallographic analysis, given its dominance in small-molecule studies .
- Validation : Structure validation protocols (e.g., PLATON, ADDSYM) ensure geometric accuracy, critical for distinguishing the target compound from analogs with similar unit cells .
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